REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.[CH2:7]([C:19]1[CH:24]=[CH:23][C:22]([S:25](Cl)(=[O:27])=[O:26])=[CH:21][CH:20]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].Cl>N1C=CC=CC=1>[CH2:7]([C:19]1[CH:20]=[CH:21][C:22]([S:25]([NH:1][C:2]2[S:3][CH:4]=[N:5][N:6]=2)(=[O:27])=[O:26])=[CH:23][CH:24]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
439 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=NN1
|
Name
|
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
C20H32N3O2S2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
C20H32N3O2S2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water (3×50 mL), brine (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
volatiles evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a solid mass
|
Type
|
WASH
|
Details
|
Chromatography on silica gel (70-230 mesh) eluted with 2% MeOH in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
gave the product (600 mg, 1.5 mmlo, 51%)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexanes:ethyl acetate (3:7)
|
Type
|
CUSTOM
|
Details
|
gave an analytical sample, mp 126-127° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C1)S(=O)(=O)NC=1SC=NN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |